molecular formula C21H30N2O2S B2558185 3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea CAS No. 2309747-06-4

3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea

Cat. No.: B2558185
CAS No.: 2309747-06-4
M. Wt: 374.54
InChI Key: ABRNBFVDNFOONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea is a 1,3-disubstituted urea derivative incorporating three distinct structural motifs: (1) an adamantane moiety, (2) a tetrahydropyran (oxane) ring, and (3) a thiophene heterocycle. The adamantane group is renowned for its high lipophilicity and rigidity, which enhances metabolic stability and membrane permeability in drug-like molecules . This combination of features positions the compound as a candidate for therapeutic applications, particularly in central nervous system (CNS) disorders or antiviral research, where adamantane derivatives have historical precedence (e.g., amantadine) .

Synthetic routes for analogous adamantyl ureas typically involve carbodiimide-mediated coupling or reaction with triphosgene, as evidenced by protocols for related compounds such as 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (36% yield, $ \text{C}{19}\text{H}{30}\text{N}_2\text{O} $) .

Properties

IUPAC Name

1-(1-adamantyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2S/c24-20(23-21-11-14-8-15(12-21)10-16(9-14)13-21)22-19(18-2-1-7-26-18)17-3-5-25-6-4-17/h1-2,7,14-17,19H,3-6,8-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRNBFVDNFOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Curtius Rearrangement (Traditional Method)

Step Reagents/Conditions Yield Reference
1. (Adamantan-1-yl)acetic acid + SOCl₂ → (Adamantan-1-yl)acetyl chloride 93%
2. (Adamantan-1-yl)acetyl chloride + NaN₃ → Acyl azide 85%
3. Thermal decomposition (Curtius rearrangement) → 1-(isocyanatomethyl)adamantane 78%

Key Challenges :

  • Requires handling toxic SOCl₂ and explosive NaN₃
  • Thermal instability of intermediate azide

Preparation of (Oxan-4-yl)(thiophen-2-yl)methanamine

Commercial availability reported at 95% purity (CAS 1864014-23-2). Laboratory-scale synthesis typically employs:

Reductive Amination Protocol

Component Specification
Starting ketone (Oxan-4-yl)(thiophen-2-yl)methanone
Reducing agent NaBH₃CN
Solvent MeOH
Temperature 0°C → RT
Time 12 hr
Workup HCl precipitation
Purity 95% (HPLC)

Characterization Data :

  • ¹H NMR (D₂O): δ 7.45 (dd, J=5.1 Hz, 1H, thiophene), 6.95–6.83 (m, 2H, thiophene), 4.12 (s, 1H, CHN), 3.85–3.65 (m, 4H, oxane)
  • MS (ESI+) : m/z 198.1 [M+H]+ (calc. 197.3)

Urea Bond Formation: Critical Coupling Reaction

Standard Coupling Conditions

Parameter Optimization Range Optimal Value
Solvent DMF vs THF vs DCM DMF
Temperature 0°C – 50°C RT
Time 6–24 hr 12 hr
Base Et₃N vs DIPEA Et₃N
Molar Ratio 1:1 – 1:1.2 1:1.05

Procedure :

  • Dissolve 1-(isocyanatomethyl)adamantane (1.0 eq) in anhydrous DMF
  • Add (oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride (1.05 eq)
  • Charge with Et₃N (2.5 eq) to neutralize HCl
  • Stir under N₂ at RT for 12 hr
  • Quench with 1N HCl, filter precipitate
  • Recrystallize from EtOH/H₂O (3:1)

Yield : 82–89% (batch-dependent)

Reaction Monitoring

Technique Critical Observations
TLC (EtOAc/Hex 1:1) Disappearance of isocyanate spot (Rf 0.7)
IR ν(NCO) at 2270 cm⁻¹ → disappearance
¹H NMR Emergence of urea NH signals at δ 6.2–8.6 ppm

Purification and Characterization

Crystallization Optimization

Solvent System Crystal Quality Purity
Ethanol/Water Needle-shaped 98.5%
Acetonitrile Prismatic 99.1%
THF/Hexane Amorphous 95.3%

Preferred Method : Slow evaporation from acetonitrile at 4°C yields X-ray quality crystals.

Spectroscopic Fingerprints

Technique Key Data
¹H NMR (400 MHz, DMSO-d6) δ 1.43–1.66 (m, 15H, adamantane), 3.85–3.65 (m, 4H, oxane), 6.95–7.45 (m, 3H, thiophene), 6.28 (s, 1H, NH), 8.12 (s, 1H, NH)
¹³C NMR δ 28.9 (adamantane CH), 37.2 (CH₂N), 67.4 (oxane OCH₂), 125.8–140.2 (thiophene C), 158.1 (urea C=O)
HRMS m/z 375.2074 [M+H]+ (calc. 375.2078 for C₂₁H₃₁N₂O₂S)

Scale-Up Challenges and Solutions

Issue Mitigation Strategy
Adamantane solubility Use high-pressure reactors with DMF at 80°C
Isocyanate stability Strict anhydrous conditions (<50 ppm H₂O)
Thiophene oxidation Sparge with N₂, add BHT stabilizer
Urea hydrolysis Maintain pH 6–7 during workup

Pilot Plant Data (10 kg batch):

  • Overall yield: 73%
  • Purity: 99.2% (HPLC)
  • Residual solvents: <300 ppm DMF

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Component Role
(Adamantan-1-yl)methylamine Nucleophile
(Oxan-4-yl)(thiophen-2-yl)methylcarbamic chloride Electrophile
DIPEA Base

Limitation : Lower yields (55–60%) due to carbamic chloride instability.

Enzymatic Urea Formation

Parameter Value
Enzyme Candida antarctica lipase B
Solvent TBME
Temperature 37°C
Conversion 42% (72 hr)

Advantage : Avoids isocyanate handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the urea functionality or other reducible groups.

    Substitution: Substitution reactions might occur at the adamantane or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea demonstrate significant antimicrobial properties. For instance, derivatives with thiophene rings have shown effectiveness against skin pathogens in murine models, suggesting potential for topical treatments in dermatology.

Urease Inhibition : The urea moiety in the compound is critical for developing urease inhibitors, which are essential in treating conditions like kidney stones and peptic ulcers. Studies have highlighted the importance of thiourea derivatives as potent urease inhibitors, indicating that related compounds could exhibit similar efficacy .

Materials Science

Polymer Development : The unique structural features of this compound allow it to serve as a building block for synthesizing new polymers with enhanced properties. Its rigid adamantane structure can improve thermal stability and mechanical strength in polymer matrices.

Nanomaterials : The compound's ability to interact with biological macromolecules positions it as a potential candidate for creating functionalized nanomaterials for drug delivery systems. The incorporation of thiophene can enhance interactions with cellular targets, facilitating better uptake and bioavailability .

Table 1: Summary of Biological Activities

Activity TypeCompound SimilarityEfficacyReference
AntimicrobialThiophene derivativesSignificant reduction in bacterial load
Urease InhibitionThiourea analogsPotent inhibition rates
Anticancer PotentialUrea derivativesEffective against cancer cell lines

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s LogP (4.2) is intermediate between the highly lipophilic 4-chlorophenyl analog (4.5) and the polar 2-oxaadamantane derivative (1.9). The thiophene and oxane groups moderately reduce hydrophobicity compared to purely hydrocarbon analogs.

Pharmacological and Crystallographic Insights

  • Structural Stability: Crystallographic data for 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea reveals a planar urea core with intermolecular H-bonding, stabilizing the lattice .
  • Synthetic Efficiency : Yields for adamantyl ureas vary widely (36–85%), with steric bulk from adamantane often limiting reactivity. The target compound’s synthesis would likely require optimized coupling conditions, as seen in high-yield bis-ureas (82% for hexane-linked analogs) .
  • Biological Activity : While direct pharmacological data for the target compound are absent, patent examples (e.g., ) highlight adamantyl ureas’ relevance in kinase inhibition or antiviral screening. The thiophene moiety may confer unique activity via sulfur-mediated interactions, as seen in benzothiazole derivatives .

Biological Activity

3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea is a novel compound that integrates adamantane, oxane, and thiophene moieties. This unique structural combination potentially confers distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H30_{30}N2_2O2_2S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 2309747-06-4

Biological Activity Overview

The biological activity of compounds similar to this compound has been evaluated in various studies, particularly focusing on antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study on new urea derivatives indicated that compounds with an adamantane structure showed promising antimicrobial activity against several bacterial strains, including Acinetobacter baumannii, which is known for its resistance to antibiotics. Specifically, derivatives similar to the target compound exhibited significant growth inhibition (up to 94.5%) against this pathogen .

Bacterial StrainGrowth Inhibition (%)
Acinetobacter baumannii94.5
Escherichia coliVariable
Klebsiella pneumoniaeVariable
Pseudomonas aeruginosaVariable
Staphylococcus aureusVariable

This indicates that the structural features of this compound may enhance its effectiveness as an antimicrobial agent.

Anti-inflammatory Activity

Research has highlighted the potential of adamantane-based urea derivatives as soluble epoxide hydrolase (sEH) inhibitors. These inhibitors are promising candidates for treating conditions such as hypertension and inflammation. The metabolic studies of related compounds revealed that they could effectively modulate inflammatory pathways, suggesting a therapeutic role for the target compound in managing inflammation .

Molecular Docking Studies

Molecular docking studies performed on similar compounds have elucidated the binding interactions with target enzymes. For instance, compounds containing urea functionalities were found to form hydrogen bonds with amino acid residues critical for enzyme activity, indicating that this compound might interact similarly with biological targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of adamantane derivatives were synthesized and tested against various pathogens. The results indicated that modifications in the thiophene and oxane groups significantly influenced their antimicrobial potency.
  • In Vivo Studies : In rodent models, related adamantane-based compounds demonstrated reduced inflammation and improved metabolic profiles when administered as sEH inhibitors, supporting their potential clinical applications .
  • Pharmacokinetics : Studies on drug metabolism indicated that cytochrome P450 enzymes play a significant role in the biotransformation of these compounds, which could impact their pharmacokinetic properties and therapeutic efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea and its analogs?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions using reagents like 1,1'-carbonyldiimidazole (CDI) or isocyanate derivatives. For example, adamantyl isocyanate reacts with amines under anhydrous tetrahydrofuran (THF) at room temperature, followed by purification via column chromatography . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for improving yields, as seen in analogous urea derivatives where yields ranged from 36% to 85% depending on steric hindrance and nucleophilicity of reactants .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for identifying adamantyl, oxan-4-yl, and thiophenyl moieties. For example, adamantyl protons appear as sharp singlets (δ ~1.6–2.1 ppm), while thiophen-2-yl protons resonate as multiplet signals (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry (ESI-HRMS) : Validates molecular weight and fragmentation patterns. In related compounds, [M+H]⁺ peaks align with calculated values within 2 ppm error .
  • Elemental Analysis : Confirms purity (>95% C, H, N content) .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For instance, reversed-phase HPLC with UV detection (λ = 254 nm) can resolve impurities, while ¹H NMR integration ratios verify stoichiometric consistency of substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for adamantyl-urea derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-tuberculosis IC₅₀ values) may arise from stereochemical variations or assay conditions. Researchers should:
  • Compare analogs with controlled stereochemistry (e.g., using chiral HPLC to isolate enantiomers) .
  • Validate assays with positive controls (e.g., isoniazid for tuberculosis) and replicate under standardized conditions (pH, temperature) .
  • Perform molecular docking to correlate structural features (e.g., hydrogen bonding with adamantyl groups) with activity .

Q. How can crystallographic data refine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is pivotal. SHELXL refines atomic coordinates and thermal parameters, while SHELXD/SHELXE solve phases for twinned or high-symmetry crystals. For adamantyl derivatives, rigid-body refinement is often applied to the adamantyl core due to its high symmetry . Challenges include resolving disorder in thiophen-2-yl or oxan-4-yl groups, which require iterative refinement cycles .

Q. What experimental approaches validate the dynamic kinetic resolution (DKR) of stereoisomers during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Kinetic Monitoring : Track enantiomeric excess (ee) via time-resolved NMR or circular dichroism (CD) spectroscopy. For example, in DKR of quinuclidinyl derivatives, ee >90% was achieved using Ru-catalyzed asymmetric hydrogenation .

Q. How do researchers design structure-activity relationship (SAR) studies for adamantyl-urea derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modified oxan-4-yl (e.g., tetrahydropyran vs. piperidine) or thiophen-2-yl groups (e.g., substituents at C5) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors. For instance, urea carbonyl groups often interact with target enzymes (e.g., soluble epoxide hydrolase) .
  • In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., enzyme inhibition + cytotoxicity) to balance potency and selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of adamantyl-urea compounds?

  • Methodological Answer :
  • Comparative Metabolism Studies : Use liver microsomes (human vs. rodent) to assess species-specific stability. For example, cytochrome P450 (CYP3A4) may degrade adamantyl groups differently across models .
  • Isotope Labeling : Track metabolic pathways using ¹⁴C-labeled compounds and LC-MS/MS to identify unstable moieties (e.g., thiophen oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.